Product packaging for 2-BZP(Cat. No.:CAS No. 84477-71-4)

2-BZP

Cat. No.: B1268327
CAS No.: 84477-71-4
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-UHFFFAOYSA-N
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Description

Overview of 2-Benzylpiperazine (BZP) as a Research Compound

2-Benzylpiperazine (BZP) is a synthetic substance belonging to the piperazine (B1678402) chemical class. cahma.org.au It is structurally related to amphetamine and exhibits stimulant properties, although it is reported to be about one-tenth as potent. europa.eutandfonline.com In a research context, BZP is primarily investigated for its effects on the central nervous system. drugsandalcohol.ie It acts as a central nervous system stimulant, and its mechanism of action involves the release and reuptake inhibition of key neurotransmitters. europa.eunih.gov

Animal studies have been instrumental in elucidating the pharmacological profile of BZP. These studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline in the brain. europa.eu Specifically, it has a pronounced effect on dopamine neurotransmission, similar to other substances with abuse potential. researchgate.netnih.gov Research indicates that BZP acts as an inhibitor of the norepinephrine (B1679862) transporter (NET) and a releaser of dopamine. nih.govacs.org Its interaction with the serotonin system is more complex, with evidence suggesting it acts as an agonist at various serotonin receptors. wikipedia.org

The chemical properties of 2-Benzylpiperazine are well-defined. It can exist as a free base, which is a slightly yellowish-green corrosive liquid, or as a hydrochloride salt, a white solid. drugsandalcohol.iewikipedia.org

Historical Context of 2-Benzylpiperazine in Scientific Inquiry

The history of 2-Benzylpiperazine dates back to its initial synthesis in 1944 by the Burroughs Wellcome & Company. wikipedia.org While it is sometimes anecdotally mentioned as having been developed as an anthelmintic (anti-parasitic) agent, its synthesis likely predates this specific application interest. wikipedia.org The primary focus of early research on piperazines was indeed on their potential as anti-parasitic treatments. wikipedia.org

In the 1970s, scientific interest in BZP shifted towards its potential as an antidepressant. researchgate.netwikipedia.org However, these investigations were ultimately abandoned after clinical trials revealed its amphetamine-like effects and potential for abuse. researchgate.netwikipedia.org One study from this era concluded that BZP should be subject to similar statutory controls as amphetamine. wikipedia.org In the 1980s, BZP was utilized in Hungary in the manufacturing of piberaline, a substance marketed as an antidepressant that was later withdrawn. unodc.org

The late 1990s and early 2000s saw a resurgence of interest in BZP, not from a therapeutic standpoint, but due to its emergence as a recreational substance. wikipedia.orgunodc.org This led to a new wave of scientific research aimed at understanding its pharmacology, and effects, particularly in the context of its widespread use in certain regions like New Zealand. tandfonline.comresearchgate.net

Current Landscape of 2-Benzylpiperazine Research and Future Directions

Current research on 2-Benzylpiperazine continues to explore its complex pharmacological profile and its effects on the brain. Modern analytical techniques, such as functional magnetic resonance imaging (fMRI), are being employed to investigate its impact on neuronal activation and neurotransmitter systems. srce.hr In vitro studies using human embryonic kidney (HEK 293) cells that express human monoamine transporters are providing detailed insights into its interaction with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. nih.gov

A significant area of ongoing investigation is the long-term neurological consequences of BZP exposure, as this remains a notable gap in the scientific literature. nih.govnih.gov Animal studies are being conducted to explore potential long-term effects on memory and anxiety. canterbury.ac.nz

Furthermore, recent research has expanded to investigate novel derivatives of 2-benzylpiperazine for potential therapeutic applications. For instance, new benzylpiperazine derivatives are being synthesized and evaluated as potent and selective σ1 receptor antagonists, which have shown promise in preclinical models of pain. acs.orgnih.gov These studies are exploring the structure-activity relationships of these compounds to optimize their binding affinity and selectivity. acs.org

Future research directions will likely focus on several key areas:

Further elucidation of the long-term neurochemical and behavioral effects of BZP. canterbury.ac.nz

Investigation into the potential for drug-drug interactions, particularly concerning its metabolism by cytochrome P450 enzymes. europa.eudrugsandalcohol.ie

The continued design and synthesis of novel 2-benzylpiperazine derivatives with therapeutic potential, particularly as σ1 receptor ligands for conditions like neuropathic pain. acs.orgvulcanchem.com

Exploration of the molecular mechanisms underlying its interaction with various receptors and transporters. acs.org

Interactive Data Tables

Table 1: Investigated Pharmacological Actions of 2-Benzylpiperazine (BZP)

Action Target Effect Research Context
Neurotransmitter Release Dopamine (DA), Serotonin (5-HT), Noradrenaline (NA) Stimulates release Animal and in vitro studies europa.eunih.gov
Neurotransmitter Reuptake Dopamine (DA), Serotonin (5-HT), Noradrenaline (NA) Inhibits reuptake Animal and in vitro studies europa.eunih.gov
Receptor Binding Serotonin (5-HT) receptors (various subtypes) Agonist activity In vitro binding assays wikipedia.orgsrce.hr
Transporter Interaction Norepinephrine Transporter (NET) Blocks transport In vitro transporter assays nih.govacs.org

Table 2: Key Research Milestones for 2-Benzylpiperazine (BZP)

Year Milestone Significance
1944 First synthesized by Burroughs Wellcome & Co. Marks the beginning of its scientific history. wikipedia.org
1970s Investigated as a potential antidepressant. Shift in research focus, but abandoned due to amphetamine-like effects. researchgate.netwikipedia.org
Late 1990s/Early 2000s Emergence as a recreational substance. Spurred a new wave of research into its pharmacology and effects. wikipedia.orgunodc.org
2000s-Present In-depth pharmacological and toxicological studies. Use of modern techniques to understand its mechanisms of action. nih.govsrce.hr

Table 3: Compound Names Mentioned

Compound Name Abbreviation
1,4-dibenzylpiperazine DBZP
1-(3,4-methylenedioxybenzyl)piperazine MDBZP
1-(3-chlorophenyl)piperazine mCPP
1-(3-trifluoromethylphenyl)piperazine TFMPP
1-(4-fluorobenzyl)-4-methylpiperazine 4F-MBZP
1-(4-methoxyphenyl)piperazine MeOPP
2-Benzylpiperazine BZP
3,4-methylenedioxymethamphetamine MDMA
4-Bromo-2,5-dimethoxy-1-benzylpiperazine 2C-B-BZP
Amphetamine
Antrafenine
Benzylamine
Benzyl (B1604629) chloride
Buspirone
Clozapine
Cocaine
Dexamphetamine
Diethanolamine
Diphenylmethylpiperazine
Haloperidol
Hippuric acid
Ketamine
m-chloroaniline
Methamphetamine
Methoxetamine MXE
N-benzylethylenediamine
Nefazodone
Piberaline
Piperazine
Piperazine monohydrochloride
Trazodone
Urapidil
Vortioxetine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1268327 2-BZP CAS No. 84477-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339831
Record name 2-Benzylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-71-4
Record name 2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84477-71-4
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Synthetic Methodologies and Precursor Chemistry of 2 Benzylpiperazine

Synthesis of 2-Benzylpiperazine and its Derivatives

The synthesis of 2-Benzylpiperazine (BZP) primarily involves the N-alkylation of a piperazine (B1678402) ring with a benzyl (B1604629) group. This can be achieved through several methods, with the reaction of piperazine salts and benzyl chloride being a common route.

Reaction of Piperazine Monohydrochloride with Benzyl Chloride

A well-established method for preparing 2-Benzylpiperazine is through the reaction of piperazine monohydrochloride with benzyl chloride. europa.eudrugsandalcohol.ieeuropa.eu This process is generally more straightforward than the synthesis of other substances like amphetamine or MDMA but requires basic laboratory facilities. drugsandalcohol.ieeuropa.eu

In a typical procedure, piperazine is used in its monohydrochloride form. This salt is often prepared in situ by reacting piperazine (e.g., piperazine hexahydrate) with piperazine dihydrochloride (B599025). The resulting piperazine monohydrochloride is then reacted with benzyl chloride, often in an ethanol (B145695) solution. lookchem.com The reaction mixture is typically heated to facilitate the nucleophilic substitution, where the secondary amine of the piperazine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. This yields 2-Benzylpiperazine, which can then be isolated from the reaction mixture. One method involves making the solution alkaline and extracting the product with a solvent like chloroform, followed by purification via distillation.

A convenient and practical variation involves reacting anhydrous piperazine with two equivalents of piperazinium dihydrochloride to form the monohydrochloride intermediate, which is then treated with benzyl chloride to afford 2-Benzylpiperazine in a high yield (95%). lookchem.com

Formation of 1,4-Dibenzylpiperazine (DBZP) as a Side-Product

A known side-product in the synthesis of 2-Benzylpiperazine is 1,4-Dibenzylpiperazine (DBZP). europa.euunodc.org DBZP is a piperazine derivative where both nitrogen atoms have been substituted with a benzyl group. wikipedia.org Its presence is often considered a marker of an improperly controlled or low-quality synthesis. wikipedia.org

The formation of this impurity occurs when the initially formed 2-Benzylpiperazine undergoes a second alkylation reaction with another molecule of benzyl chloride. wikipedia.org This secondary reaction is more likely to occur under specific conditions, such as when an excess of benzyl chloride is used or if the reaction is conducted at too high a temperature. wikipedia.org The presence of DBZP is frequently noted in analyses of illicitly produced BZP. nih.govnih.gov Microwave-assisted synthesis has been reported to reduce the formation of side products like DBZP while increasing the reaction yield. unodc.org

Clandestine Synthesis Routes and Implications for Research

The synthesis of 2-Benzylpiperazine is considered relatively straightforward from a chemical standpoint, not requiring highly sophisticated laboratory equipment. europa.eu This has led to its production in clandestine settings. nih.govikm.org.my These illicit syntheses often use procedures sourced from the internet. asme.org

A significant implication of clandestine manufacturing is the frequent presence of impurities in the final product. nih.gov The most common synthetic by-product is 1,4-Dibenzylpiperazine (DBZP), which results from a lack of precise control over reaction conditions. nih.govnih.gov The analysis of seized tablets and powders often reveals the presence of BZP alongside DBZP and other piperazine analogues. ikm.org.myasme.org This complicates forensic analysis and pharmacological studies, as the biological effects of the impure mixture may differ from those of pure 2-Benzylpiperazine. nih.govnih.gov The presence of such impurities must be accounted for in research utilizing samples from non-regulated sources.

Precursors in 2-Benzylpiperazine Synthesis

The primary chemical precursors required for the synthesis of 2-Benzylpiperazine are readily available. europa.eu The two essential starting materials are piperazine and benzyl chloride. drugsandalcohol.ieeuropa.eueuropa.eu

PrecursorChemical FormulaRole in SynthesisAvailability
Piperazine C₄H₁₀N₂The core heterocyclic amine that is alkylated.Available from retail chemical suppliers. It can be used as a free base or in various salt forms. europa.eueuropa.eu
Benzyl Chloride C₇H₇ClThe alkylating agent that provides the benzyl group.A common industrial chemical that is readily and inexpensively available. drugsandalcohol.ieeuropa.eu

Piperazine is often used in a salt form to control the reaction. While piperazine monohydrochloride is used directly, it can be easily generated from other commercially available salts like piperazine dihydrochloride, phosphate, or citrate. europa.eudrugsandalcohol.ieeuropa.eu The accessibility of these precursors is a key factor in the synthesis of 2-Benzylpiperazine. europa.eu Isotopic analysis of BZP and its synthetic intermediates has been explored for the purpose of discriminating between precursor sources for forensic intelligence. nih.gov

Pharmacological Investigations of 2 Benzylpiperazine

Mechanism of Action and Neurotransmitter Systems

2-Benzylpiperazine (BZP) exhibits a complex pharmacological profile, primarily characterized by its interaction with central monoamine neurotransmitter systems. researchgate.net It functions as a releasing agent and a reuptake inhibitor of dopamine (B1211576), serotonin (B10506), and noradrenaline, leading to increased extracellular concentrations of these neurotransmitters. europa.euresearchgate.net

Stimulation of Dopamine Release and Inhibition of Reuptake

Animal studies have shown that 2-benzylpiperazine stimulates the release of dopamine and inhibits its reuptake, although it has a greater effect on dopamine release compared to its other actions. researchgate.neteuropa.euresearchgate.net This action on the dopaminergic system is a key contributor to its stimulant properties. researchgate.net The potency of BZP in inducing dopamine release is considered to be about one-tenth that of d-amphetamine. researchgate.neteuropa.eu Research indicates that BZP's effects on dopamine neurotransmission are similar to those of known stimulants like methamphetamine and cocaine. researchgate.net One study reported the EC50 value for BZP-induced dopamine release to be 175 nM. wikipedia.org

Stimulation of Serotonin Release and Inhibition of Reuptake

2-Benzylpiperazine also influences the serotonergic system by stimulating the release of serotonin and inhibiting its reuptake. researchgate.neteuropa.euresearchgate.net Its actions on the serotonin reuptake transporter are described as being similar to amphetamines, leading to increased extracellular serotonin levels. chemeurope.com However, its activity at the serotonin transporter is minor compared to its effects on dopamine and norepinephrine (B1679862). wikipedia.org Studies have shown that BZP is a weak serotonin reuptake inhibitor. nih.gov The EC50 value for BZP-induced serotonin release has been reported as 6050 nM, indicating a much lower potency compared to its effects on dopamine and norepinephrine transporters. wikipedia.org

Stimulation of Noradrenaline Release and Inhibition of Reuptake

The release and reuptake inhibition of noradrenaline are also significant components of 2-benzylpiperazine's mechanism of action. researchgate.neteuropa.euresearchgate.net It has been shown to cause a stimulation-independent release of noradrenaline and also block its synaptic reuptake. researchgate.net BZP has a lower potency effect on the noradrenaline reuptake transporter compared to its releasing activity. chemeurope.com The EC50 value for BZP-induced noradrenaline release is reported to be 62 nM, highlighting its considerable potency at the norepinephrine transporter. wikipedia.org

Affinity for Serotonin Receptors (e.g., 5-HT1A-D, 5-HT2A-C)

2-Benzylpiperazine acts as a non-selective agonist at a variety of serotonin receptors. wikipedia.orgchemeurope.com It has been shown to interact with 5-HT1 and 5-HT2 receptor subtypes. release.org.ukscispace.com Its binding to 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses. chemeurope.comtandfonline.com Additionally, partial agonist or antagonist effects at 5-HT2B receptors, which are densely expressed in the gut, might explain some of its peripheral side effects. wikipedia.orgchemeurope.com Binding to 5-HT3 receptors is thought to be a potential cause of headaches associated with the compound. wikipedia.orgchemeurope.com Research on related phenylpiperazine derivatives has shown varying affinities for 5-HT1 and 5-HT2 sites, suggesting that structural modifications can significantly alter receptor selectivity. nih.gov

Influence on Alpha2-Adrenoreceptors

2-Benzylpiperazine demonstrates a high affinity for alpha2-adrenoreceptors, where it acts as an antagonist. wikipedia.orgchemeurope.com This action is similar to that of yohimbine (B192690) and results in the inhibition of negative feedback mechanisms that control noradrenaline release. chemeurope.comtandfonline.com This antagonism leads to an increase in the amount of noradrenaline released into the synapse. chemeurope.comtandfonline.com

Structure-Activity Relationship (SAR) Studies of 2-Benzylpiperazine and its Derivatives

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For 2-benzylpiperazine and its derivatives, these studies are crucial for understanding their pharmacological effects.

The piperazine (B1678402) family of compounds displays a wide range of pharmacological properties based on their interactions with various receptors, particularly serotonin receptors. uninet.edu The core piperazine ring is a versatile scaffold that has been modified in numerous ways to investigate its impact on activity. acs.org For instance, the introduction of different functional groups at position 2 of the piperazine ring has been shown to have interesting steric effects on biological activity. acs.org

In the context of monoamine transporters, BZP is selective for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov In contrast, derivatives like trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are selective for SERT over DAT. nih.gov This highlights how substitutions on the phenyl ring and the piperazine core can dramatically shift the selectivity of these compounds.

Furthermore, the synthesis and evaluation of various phenylpiperazine and benzoylpiperazine derivatives have revealed that phenylpiperazines tend to display high affinity for 5-HT1 sites, while benzoylpiperazines are generally inactive at both 5-HT1 and 5-HT2 sites. nih.gov This underscores the importance of the linker between the phenyl ring and the piperazine moiety. For example, 1-(2-Methoxyphenyl)piperazine was found to have a high affinity for 5-HT1 sites, comparable to the known 5-HT agonist TFMPP, but with greater selectivity. nih.gov

The combination of a benzyl (B1604629) group with the piperazine structure is a key feature contributing to its specific pharmacological profile. Studies on dual-action compounds, such as those combining NK1 antagonism with serotonin reuptake inhibition, have utilized benzyloxyphenethyl piperazine derivatives, demonstrating the utility of the benzylpiperazine scaffold in designing molecules with complex activities. nih.gov The design and synthesis of benzylpiperazine derivatives have also been explored for other therapeutic targets, such as Mcl-1 inhibitors, indicating the broad applicability of this chemical scaffold in medicinal chemistry. nih.gov

Identification of Potent Lead Compounds

The 2-benzylpiperazine scaffold has served as a crucial starting point for the development of potent and selective therapeutic agents. For instance, in the pursuit of central nervous system (CNS)-penetrant histone deacetylase 6 (HDAC6) inhibitors, a hybrid strategy combining the structural features of HDAC6 inhibitors and brain-penetrant histamine (B1213489) H1 receptor antagonists led to the identification of promising lead compounds. One such derivative, compound 2 , demonstrated isozyme-selective inhibition against HDAC6 over other HDAC isoforms. nih.gov These findings underscore the utility of the benzylpiperazine structure as a "cap" group in designing selective HDAC6 inhibitors and as an effective vehicle for enhancing blood-brain barrier permeability. nih.gov

Further research has identified the 4-methoxybenzylpiperazinyl derivative 8 as a potent and selective ligand for the σ1 receptor over the σ2 receptor. nih.gov This compound served as a lead molecule for the development of new benzylpiperazine derivatives with potentially enhanced potency and selectivity as σ1 receptor ligands. nih.gov

In the context of tyrosinase inhibitors, a series of piperazine and piperidine (B6355638) amides of benzoic and cinnamic acids were synthesized and evaluated. Among these, compound 5b , a benzylpiperidine analog, emerged as the most potent inhibitor in the monophenolase assay, highlighting it as a promising lead for further development. nih.govnih.govresearchgate.net

Structural Requirements for Biological Activity

The biological activity of 2-benzylpiperazine derivatives is intricately linked to their three-dimensional structure and the spatial arrangement of key pharmacophoric groups. Molecular modeling studies have been instrumental in understanding these requirements. For example, in the development of δ-opioid receptor agonists, it was found that the heterocyclic scaffold plays a significant role in the ligand-receptor interaction. acs.org Maintaining the piperazine ring while introducing functionalities at position 2 revealed that the steric effects of these substituents are critical for affinity and potency. acs.org A significant decrease in affinity was observed when a larger group was introduced, emphasizing the importance of this position for future structural simplification and optimization. acs.org

The piperazine ring itself, with its two opposing nitrogen atoms, provides a unique combination of structural rigidity and a large polar surface area. This feature allows for greater water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, which in turn can lead to improved target affinity and specificity. eurekaselect.com

Impact of Substituents on Receptor Affinity and Selectivity

The nature and position of substituents on the 2-benzylpiperazine core profoundly influence receptor affinity and selectivity. In the development of σ1 receptor ligands, it was observed that introducing a para-substituent on the secondary hydrophobic domain enhanced both affinity and selectivity for the σ1 receptor. nih.gov Specifically, the 4-methoxybenzylpiperazinyl moiety was identified as a key feature for potent and selective σ1 receptor ligands. nih.gov Further exploration of the linker chain between the distal phenyl ring and the central amide group in a series of analogues revealed that an ethylene (B1197577) linker provided optimal σ1 receptor affinity and selectivity. nih.govacs.org

For dopamine D3 receptor ligands, the aryl group attached to the piperazine ring significantly impacts affinity. The 2-methoxyphenyl, 2-chlorophenyl, and 2,3-dichlorophenyl groups were found to produce greater affinity for the D3 receptor. redheracles.net Conversely, displacement of a methoxy (B1213986) group from the 2-position to the 4-position on the aromatic ring led to a decrease in affinity for D1 and D2 receptors, while significantly increasing selectivity for the D3 receptor. redheracles.net

In the case of tyrosinase inhibitors, benzylpiperidines were found to be considerably more potent than their corresponding benzylpiperazine analogues, particularly those containing a guaiacol (B22219) motif. butantan.gov.br This suggests that the presence of the basic nitrogen in the eastern region of the benzylpiperazine structure may impair affinity at the enzyme. butantan.gov.br

Exploration of Different Heterocyclic Templates

To improve upon the pharmacological profile of 2-benzylpiperazine-based compounds, researchers have explored the use of different heterocyclic templates. This approach aims to identify scaffolds that can better orient the necessary pharmacophoric groups for optimal receptor interaction. acs.org In the quest for novel δ-opioid receptor agonists, for example, new heterocyclic templates were introduced based on molecular modeling studies to present the required structural features. acs.org

SAR of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Enzyme Inhibitors

The structure-activity relationship (SAR) of benzoyl and cinnamoyl piperazine and piperidine amides has been investigated, particularly in the context of tyrosinase inhibition. A study comparing these two classes of compounds revealed that, in general, the cinnamoyl derivatives were slightly less potent than their corresponding benzoyl analogues. acs.org However, some exceptions were noted where specific cinnamoyl compounds showed increased potency. acs.org

A key finding from this research was the significant difference in potency between benzylpiperazines and benzylpiperidines, with the latter being more potent tyrosinase inhibitors. nih.gov This observation led to the hypothesis that the basic amino group of the benzylpiperazines might engage in unfavorable interactions with the tyrosinase enzyme, thereby reducing their inhibitory activity. nih.gov Molecular docking studies supported this, suggesting that the protonated form of the benzylpiperazine amides, which is expected to be predominant at physiological pH, may be responsible for this reduced potency. nih.govbutantan.gov.br The benzyl substituent on the piperidine ring was found to make important hydrophobic interactions within the enzyme's active site, contributing to the higher potency of these analogues. nih.govresearchgate.netbutantan.gov.br

Table 1: SAR of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors

Compound Type General Potency Key Structural Feature for Potency Postulated Reason for Potency Difference
Benzoyl Analogues Generally more potent than cinnamoyl analogues acs.org Benzylpiperidine scaffold nih.gov Favorable hydrophobic interactions of the benzyl group in the enzyme active site. nih.govresearchgate.netbutantan.gov.br

| Cinnamoyl Analogues | Generally less potent than benzoyl analogues acs.org | Benzylpiperidine scaffold nih.gov | Unfavorable interactions of the protonated benzylpiperazine amino group with the enzyme. nih.govbutantan.gov.br |

SAR in Histone Deacetylase (HDAC) Inhibitors

The 2-benzylpiperazine moiety has proven to be a valuable component in the design of histone deacetylase (HDAC) inhibitors, particularly for targeting HDAC6. nih.gov The general pharmacophoric model for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). mdpi.com The benzylpiperazine structure often serves as the "cap" group, which interacts with the surface of the enzyme. nih.gov

SAR studies on a series of benzhydryl piperazine derivatives revealed several key insights. The inhibitory activity against HDAC6 and the selectivity over other HDAC isoforms were found to decrease as the number of carbon atoms in the linker moiety increased. nih.gov Furthermore, the position of the hydroxamate group (the ZBG) on the phenyl ring was critical; moving it from the para position to the ortho or meta position resulted in decreased HDAC inhibitory activity. nih.gov These findings highlight the precise structural requirements for potent and selective HDAC6 inhibition. The benzylpiperazine unit not only contributes to the binding affinity but also enhances the blood-brain barrier permeability of these inhibitors, making them suitable for treating neurological disorders. nih.gov

Table 2: SAR of Benzhydryl Piperazine Derivatives as HDAC Inhibitors

Modification Effect on HDAC6 Inhibition Effect on Isozyme Selectivity Reference
Increasing linker carbon atoms Decreased Decreased nih.gov

| Moving hydroxamate from para to ortho/meta | Decreased | Not specified | nih.gov |

Pharmacodynamic Profiles of 2-Benzylpiperazine and its Mixtures

2-Benzylpiperazine (BZP) exhibits a mixed mechanism of action, primarily affecting the serotonergic and dopaminergic systems in a manner similar to MDMA. wikipedia.org It acts as a releaser and reuptake inhibitor of dopamine, serotonin, and noradrenaline. europa.eu This leads to increased extracellular concentrations of these monoamines, resulting in stimulant and euphoric effects. wikipedia.orgresearchgate.net Studies in former amphetamine users have shown that they could not distinguish between intravenously administered dextroamphetamine and BZP. wikipedia.org

When combined with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), BZP's pharmacodynamic profile can be altered. A 2005 study demonstrated that mixtures of BZP and TFMPP share certain pharmacodynamic characteristics with MDMA. wikipedia.org This combination is thought to approximate the effects of MDMA because BZP primarily acts on the dopaminergic system, while TFMPP has a more pronounced effect on the serotonergic system. nih.gov The combination of a dopaminergic stimulant like BZP with a serotonergic agent like TFMPP can produce subjective effects that mimic those of MDMA. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
2-Benzylpiperazine BZP
1-(3-Trifluoromethylphenyl)piperazine TFMPP
3,4-Methylenedioxymethamphetamine MDMA
Histone Deacetylase HDAC
N-benzylethylenediamine BEDA
N,N'-dibenzylpiperazine DBZP
1-(3-chlorophenyl)piperazine mCPP
Clozapine
Vortioxetine
Buspirone
Haloperidol
Cetirizine
Hydroxyzine
Tubastatin A
α-lipoic acid
[3H]-pentazocine
[3H]-DTG
Vorinostat

Investigation of 2-Benzylpiperazine as a Sigma Receptor Ligand

Research into the therapeutic potential of targeting sigma receptors for various neurological and psychiatric conditions has led to the exploration of numerous chemical scaffolds. Among these, the 2-benzylpiperazine moiety has emerged as a key structural component in the design of potent and selective sigma receptor ligands. acs.orgnih.gov The inherent structural features of benzylpiperazine, including a basic nitrogen atom and two hydrophobic regions, align well with the pharmacophore model for sigma-1 (σ₁) receptor binding. acs.org This has spurred investigations into derivatives of this compound to modulate its affinity and selectivity, particularly for the σ₁ receptor, which is implicated in pain signaling pathways. nih.govnih.gov

Sigma-1 Receptor Affinity and Selectivity

The affinity and selectivity of 2-benzylpiperazine derivatives for the σ₁ receptor have been systematically evaluated through radioligand binding assays. acs.orgnih.gov These studies typically measure the inhibition constant (Kᵢ) of a compound for the σ₁ receptor and the σ₂ receptor to determine its binding potency and selectivity profile. nih.gov

A series of novel benzylpiperazinyl derivatives were designed and synthesized to explore the structure-affinity relationships (SAfiRs). acs.org In these studies, modifications were made to the linker and the hydrophobic domains of the lead compound. acs.org The binding affinities were assessed using guinea pig brain membranes with ³H-pentazocine as the radioligand for σ₁ receptors and [³H]-DTG for σ₂ receptors. nih.govgoogle.com

One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (identified as compound 15 in the study), demonstrated a particularly high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.govacs.org This compound also exhibited significant selectivity for the σ₁ receptor over the σ₂ receptor, with a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. acs.orgnih.govnih.gov This represented a significant improvement compared to the lead compound in the series, which had a selectivity ratio of 432. acs.orgnih.gov Other derivatives in the same series also showed high affinities for the σ₁ receptor, with Kᵢ values ranging from 1.6 to 145 nM, and selectivity ratios over the σ₂ receptor ranging from 43 to 886. acs.org

Another study identified 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (compound 25b ) as a high-affinity and selective σ₁ receptor ligand, with a pKᵢ value of 9.13 and a σ₁/σ₂ selectivity ratio of 47. unimi.it Further research on N-(benzofuran-2-ylmethyl)-N′-benzylpiperazines also yielded potent and selective σ₁ ligands, such as N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine (13 ), which has a Kᵢ of 2.7 nM and a selectivity ratio of 38. acs.org

Antinociceptive and Anti-allodynic Effects in Preclinical Models

The potential of σ₁ receptor ligands to modulate pain has been investigated in various preclinical models of nociception. nih.gov Compounds that act as antagonists at the σ₁ receptor are of particular interest as they can reduce hypersensitivity associated with pathological pain. nih.govresearchgate.net

The benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ), which showed high σ₁ receptor affinity and selectivity, was evaluated in mouse models of inflammatory and neuropathic pain. nih.govnih.govresearchgate.net In the formalin assay, a model for inflammatory pain, this compound produced significant and dose-dependent antinociceptive effects. acs.orgnih.gov

Furthermore, its efficacy was tested in the chronic constriction injury (CCI) model, a widely used assay to study neuropathic pain. nih.gov In this model, the compound demonstrated significant, dose-dependent anti-allodynic effects, indicating its potential to alleviate pain caused by non-painful stimuli, a common symptom of neuropathy. nih.govresearchgate.net A notable finding from these preclinical studies was that the antinociceptive and anti-allodynic effects of compound 15 were not accompanied by significant impairment of motor coordination in the rotarod assay. nih.govnih.govacs.org This suggests that the compound's analgesic properties are not due to sedative effects, which is a favorable characteristic for a potential pain therapeutic. acs.orgnih.gov

Metabolism and Biotransformation of 2 Benzylpiperazine

Primary Metabolic Pathways

The initial phase of BZP metabolism involves structural modifications through oxidation and cleavage reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

Aromatic Ring Hydroxylation (4-hydroxy-BZP, 3-hydroxy-BZP)

A principal metabolic route for BZP is the hydroxylation of its aromatic ring, leading to the formation of hydroxylated metabolites. oup.comcore.ac.ukgoogle.com The primary products of this pathway are 4-hydroxy-BZP (p-OH-BZP) and, to a lesser extent, 3-hydroxy-BZP (m-OH-BZP). oup.comnih.gov

In studies conducted on rats, 4-hydroxy-BZP has been identified as the major metabolite. oup.comdrugsandalcohol.ie Following a single intraperitoneal dose, approximately 25% of the administered BZP was excreted as 4-hydroxy-BZP, while about 2% was excreted as 3-hydroxy-BZP. oup.comgoogle.comnih.gov Human studies have also identified 4-hydroxy-BZP and 3-hydroxy-BZP as major metabolites, with plasma concentrations of these compounds peaking shortly after administration. nih.govresearchgate.net The formation of these hydroxylated metabolites is a critical step that increases the water solubility of the compound, preparing it for subsequent conjugation reactions. longdom.org

MetabolitePosition of HydroxylationRelative Abundance
4-hydroxy-BZPpara-positionMajor
3-hydroxy-BZPmeta-positionMinor

Cleavage of the Piperazine (B1678402) Ring to N-benzylethylenediamine and Piperazine

Another significant metabolic pathway involves the cleavage of the piperazine ring. oup.comresearchgate.net This degradation of the heterocyclic ring structure leads to the formation of N-benzylethylenediamine and piperazine. europa.euresearchgate.net This pathway represents a more extensive breakdown of the parent compound.

N-dealkylation to Benzylamine

N-dealkylation is also a recognized metabolic route for BZP. nih.govresearchgate.netcanterbury.ac.nz This process involves the removal of the benzyl (B1604629) group from the piperazine ring, resulting in the formation of benzylamine. europa.euresearchgate.net

Phase II Metabolism: Conjugation Pathways

Following the initial modifications in Phase I, the hydroxylated metabolites of BZP undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine. longdom.orgeuropa.eu

Glucuronidation of Hydroxy-Metabolites

The hydroxylated metabolites of BZP, particularly 4-hydroxy-BZP, can be conjugated with glucuronic acid. drugsandalcohol.ieeuropa.eu This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.org In rat studies, it has been observed that a significant portion of the excreted 4-hydroxy-BZP is in the form of its glucuronide conjugate. oup.comnih.gov Approximately 50% of the excreted 4-hydroxy-BZP was found to be in its conjugated form. oup.comnih.gov

Sulfation of Hydroxy-Metabolites

In addition to glucuronidation, the hydroxy-metabolites of BZP can also undergo sulfation. europa.eu This involves the addition of a sulfate (B86663) group, a reaction mediated by sulfotransferase (SULT) enzymes. longdom.org Some studies suggest that in humans, sulfation may be a more dominant Phase II pathway than glucuronidation for phenolic compounds. researchgate.netoup.com The major urinary metabolites in humans appear to be the O-sulfate conjugate of the hydroxylated metabolites and the N-sulfate conjugate of BZP itself. researchgate.net

Conjugation PathwayEnzyme FamilySubstrate
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxy-Metabolites
SulfationSulfotransferases (SULTs)Hydroxy-Metabolites

Involvement of Cytochrome P450 Isoenzymes (e.g., CYP2D6) and Catechol-O-methyl-transferase (COMT)

The metabolism of 2-Benzylpiperazine is significantly influenced by the cytochrome P450 (CYP) enzyme system and catechol-O-methyl-transferase (COMT). drugsandalcohol.ieresearchgate.net

Cytochrome P450 (CYP) Isoenzymes:

Initial metabolism of BZP primarily involves Phase I reactions catalyzed by CYP isoenzymes. researchgate.net The major metabolic pathway is the hydroxylation of the aromatic ring. researchgate.netcore.ac.uk In vitro studies using human liver microsomes have identified CYP2D6 as a central enzyme in the degradation of BZP. researchgate.netresearchgate.netresearchgate.net Other isoenzymes, including CYP1A2 and CYP3A4, also contribute to its metabolism, although to a lesser extent. researchgate.netresearchgate.net These enzymes catalyze the formation of hydroxylated metabolites such as 3-hydroxy-BZP and 4-hydroxy-BZP. researchgate.neteuropa.eu N-dealkylation, another CYP-mediated pathway, leads to the formation of piperazine and benzylamine. drugsandalcohol.ieeuropa.eu

The involvement of these specific CYP isoenzymes is highlighted in the following table:

Enzyme FamilySpecific Isoenzyme(s) InvolvedMetabolic PathwayResulting Metabolites
Cytochrome P450CYP2D6, CYP1A2, CYP3A4Aromatic Hydroxylation, N-dealkylation3-hydroxy-BZP, 4-hydroxy-BZP, Piperazine, Benzylamine

This table summarizes the key Cytochrome P450 isoenzymes involved in the metabolism of 2-Benzylpiperazine and their primary metabolic actions.

Catechol-O-methyl-transferase (COMT):

Following hydroxylation by CYP enzymes, the resulting catechol metabolites can undergo further biotransformation by COMT. drugsandalcohol.ieresearchgate.net This Phase II enzyme catalyzes the methylation of a hydroxyl group, leading to the formation of methoxy (B1213986) metabolites. researchgate.net For instance, after double hydroxylation of the aromatic ring, COMT can methylate one of the hydroxyl groups to form 4-hydroxy-3-methoxy-BZP. researchgate.neteuropa.eu This methylation step further increases the polarity of the metabolites, aiding in their eventual elimination.

Genetic Polymorphisms and Inter-individual Differences in Metabolism

The enzymes responsible for metabolizing BZP, particularly CYP2D6 and COMT, are known to exhibit significant genetic polymorphisms. drugsandalcohol.ieresearchgate.neteuropa.eu These genetic variations can lead to different enzyme activity levels among individuals, resulting in distinct metabolic phenotypes. nih.gov

CYP2D6 Polymorphisms:

The CYP2D6 gene is highly polymorphic, with over 130 identified alleles that can result in normal, decreased, increased, or no enzyme function. cpicpgx.orgnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to little or no CYP2D6 activity. nih.govwikipedia.org

Intermediate Metabolizers (IMs): They have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity. nih.gov

Extensive (Normal) Metabolizers (EMs): These individuals have two fully functional alleles. nih.gov

Ultrarapid Metabolizers (UMs): This phenotype is characterized by the presence of multiple copies of the CYP2D6 gene, leading to higher-than-normal enzyme activity. nih.govwikipedia.org

These polymorphisms in CYP2D6 can significantly impact the metabolism of BZP, potentially leading to a wide inter-individual susceptibility to its effects. drugsandalcohol.ieeuropa.eulegislation.gov.uk For instance, poor metabolizers may experience higher plasma concentrations and a prolonged presence of BZP, while ultrarapid metabolizers may clear the compound more quickly.

COMT Polymorphisms:

The combination of polymorphisms in both CYP2D6 and COMT can lead to a wide spectrum of metabolic capabilities within the population, which may explain the variable responses observed. researchgate.net

Metabolic Excretion Profiles in Biological Fluids

Following metabolism, BZP and its metabolites are primarily excreted from the body in urine. encyclopedia.pub Studies in both animals and humans have identified a range of metabolites in urine. drugsandalcohol.ieeuropa.eu

The primary urinary metabolites include:

Unchanged 2-Benzylpiperazine (BZP)

3-hydroxy-BZP (m-OH-BZP) oup.comnih.gov

4-hydroxy-BZP (p-OH-BZP) oup.comnih.gov

4-hydroxy-3-methoxy-BZP drugsandalcohol.ieeuropa.eu

Piperazine drugsandalcohol.ieeuropa.eu

Benzylamine drugsandalcohol.ieeuropa.eu

N-benzylethylenediamine drugsandalcohol.ieeuropa.eu

The hydroxylated metabolites (3-hydroxy-BZP and 4-hydroxy-BZP) are also excreted as conjugates with glucuronic acid and/or sulfuric acid. drugsandalcohol.ieeuropa.eu This Phase II conjugation significantly increases their water solubility, facilitating their renal clearance.

Rat studies have provided detailed insights into the excretion profile. Following a single dose, approximately 6.7% of the parent drug was excreted unchanged within 36 hours. nih.gov The major metabolite, p-OH-BZP, accounted for about 25% of the dose excreted within 48 hours, with about half of it being in the form of a glucuronide conjugate. oup.comnih.gov The minor metabolite, m-OH-BZP, accounted for approximately 2% of the dose in the same timeframe. nih.gov The ratio of p-OH-BZP to m-OH-BZP in urine was found to increase over time, from 11.6 in the first 4 hours to 22.7 at 48 hours post-administration. nih.gov

The following table summarizes the key metabolites of 2-Benzylpiperazine found in urine:

MetaboliteChemical NameExcretion Notes
Parent Compound 2-BenzylpiperazineExcreted unchanged in small amounts. nih.gov
Phase I Metabolites 3-hydroxy-BZPMinor hydroxylated metabolite. nih.gov
4-hydroxy-BZPMain hydroxylated metabolite. oup.comnih.gov
PiperazineResult of N-dealkylation. europa.eu
BenzylamineResult of N-dealkylation. europa.eu
N-benzylethylenediamineResult of piperazine ring cleavage. oup.com
Phase II Metabolites 4-hydroxy-3-methoxy-BZPFormed by COMT methylation. europa.eu
Glucuronide/Sulfate ConjugatesConjugates of hydroxylated metabolites. drugsandalcohol.ieeuropa.eu

This table outlines the major metabolites of 2-Benzylpiperazine identified in urinary excretion studies.

It is important to note that the rates of urinary excretion of BZP and its metabolites can vary widely among individuals, likely due to the genetic polymorphisms discussed previously. core.ac.uk

Analytical Methodologies for 2 Benzylpiperazine in Research

Chromatographic Techniques

Chromatographic methods are fundamental in separating 2-BZP from complex matrices and from its isomers and other related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a widely used and powerful technique for the analysis of this compound. europa.eursc.orgresearchgate.net It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For underivatized this compound, the mass spectrum characteristically shows a base peak at m/z 91, with other significant ions at m/z 134 and 176. ikm.org.my Analysis of solid samples by GC-MS is often straightforward and may not require derivatization. europa.eu However, for improved peak shape, separation, and stability, especially when analyzing a range of BZP-like compounds, trimethylsilylation is a recommended derivatization technique. researchgate.netjst.go.jp

Several studies have developed and validated GC-MS methods for the simultaneous detection and quantification of this compound and other piperazine (B1678402) derivatives in various matrices, including plasma, urine, and cell culture medium. scholars.direct These methods are essential for toxicological screening and metabolism studies. researchgate.net For instance, a validated GC-MS method in selected-ion monitoring (SIM) mode can be used for the simultaneous quantification of multiple analytes after derivatization with reagents like heptafluorobutyric anhydride (B1165640). researchgate.net

Table 1: GC-MS Parameters for 2-Benzylpiperazine Analysis

Parameter Condition 1 policija.si Condition 2 ikm.org.my Condition 3 unodc.org
Column HP1-MS (30 m x 0.25 mm, 0.25 µm) HP-5 (30 m x 250 µm, 0.25 µm) 5% phenyl/95% methyl silicone (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.2 ml/min) Helium (1.2 mL/min) Helium (1.1 ml/min)
Injector Temp. 280°C 270°C 250°C
Oven Program 170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (hold 7.1 min), then 50°C/min to 325°C (hold 6.1 min) 150°C (1 min), then 10°C/min to 220°C, then 90°C/min to 290°C (hold 2.30 min) 100°C (5 min), then 10°C/min to 290°C (hold 20 min)
MS Detector EI (70 eV) EI (70 eV) EI (70 eV)
Scan Range 50-550 amu Not specified 30-350 amu

| Retention Time | 4.29 min | 3.80 min | 13.10 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is another cornerstone technique for the analysis of this compound and its metabolites, offering high sensitivity and specificity. researchgate.netnih.govmdpi.com It is particularly advantageous for analyzing polar and thermally labile compounds that are not easily amenable to GC-MS without derivatization. LC-MS methods have been successfully developed for the determination of this compound and its hydroxylated metabolites in biological fluids like urine and plasma. researchgate.netresearchgate.netnih.gov

A typical LC-MS method might employ a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. nih.gov This setup allows for the effective resolution of this compound and related compounds. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a robust tool for screening and confirmation of this compound in complex samples. nih.gov For example, a rapid LC-MS method using multiple reaction monitoring (MRM) can separate and identify various piperazine derivatives within a 15-minute run time. mdpi.com

Table 2: LC-MS Parameters for 2-Benzylpiperazine Analysis

Parameter Condition 1 nih.gov Condition 2 mdpi.com Condition 3 mdpi.com
Column C18 Not specified Not specified
Mobile Phase Ammonium formate (pH 4.5, 0.01 M) and acetonitrile Methanol (B129727) and buffer Not specified
Flow Rate 1.0 mL/min Not specified Not specified
Detection MS MS MS
Linear Range 1 to 50 ng/mL Not specified 1 to 1000 ng/mL
LLOQ 5 ng/mL Not specified Not specified

| Retention Time | Not specified | 1.182 min | Not specified |

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

HPLC-ESI-MS is a specific and highly sensitive configuration of LC-MS that has been effectively used for the analysis of this compound and its metabolites. nih.gov This technique is particularly valuable for quantitative analysis in biological matrices. Studies have demonstrated its utility in investigating the metabolism of this compound, allowing for the identification and quantification of metabolites such as p-hydroxy-BZP and m-hydroxy-BZP in urine. nih.gov The high sensitivity of HPLC-ESI-MS, especially when operating in selected ion monitoring (SIM) mode, allows for low detection limits, making it suitable for forensic toxicology. researchgate.net For instance, detection limits can range from 0.2 to 1 ng/ml in SIM mode. researchgate.net

An analytical report for a this compound reference material detailed an HPLC-Time-of-Flight (TOF) method, a high-resolution mass spectrometry technique. policija.si This method utilized a Zorbax Eclipse XDB-C18 column and a gradient elution with formic acid and ammonium formate in water and methanol. policija.si

Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust and reliable technique for the quantification of this compound. While not as specific as mass spectrometry, the flame ionization detector provides excellent quantitative accuracy and precision. A GC-FID method was developed for the simultaneous quantification of BZP and TFMPP, demonstrating good linearity with a correlation coefficient (r²) greater than 0.999 over a concentration range of 0.1 mg/mL to 1.0 mg/mL. ikm.org.my The precision of this method was reported to be 1.3% C.V. for both compounds. ikm.org.my Purity analysis of 2-Benzylpiperazine dihydrochloride (B599025) reference material has also been conducted using GC-FID. nih.govindustry.gov.au

Table 3: GC-FID Parameters for 2-Benzylpiperazine Analysis

Parameter Condition 1 ikm.org.my Condition 2 swgdrug.org
Column HP-5 (30 m x 250 µm, 0.25 µm) 5% phenyl/95% methyl silicone (10 m x 0.32 mm, 0.52 µm)
Carrier Gas Helium (1.2 mL/min) Hydrogen (1.8 mL/min)
Injector Temp. 270°C 280°C
Detector Temp. 290°C 280°C
Oven Program Not specified 100°C (1.0 min), then 25°C/min to 280°C (hold 3.0 min)

| Retention Time | Not specified | 4.212 min |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the identification of this compound. researchgate.netjst.go.jprsc.org For the analysis of BZP-like compounds, a mobile phase system of methanol and 25% aqueous ammonia (B1221849) (100:1.5) has been found to be effective. researchgate.netjst.go.jp After separation on the TLC plate, visualization of the spots can be achieved using various reagents. Iodoplatinate reagent is reported to be the most sensitive for detecting BZP. researchgate.netjst.go.jp While TLC is primarily a qualitative technique, it plays a valuable role in the preliminary analysis of seized samples. ikm.org.my

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of 2-Benzylpiperazine. Techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about the molecule's functional groups and atomic arrangement. Mass Spectrometry (MS), often coupled with a chromatographic technique, provides information on the molecular weight and fragmentation pattern, which is crucial for identification. The identity of 2-Benzylpiperazine has been confirmed by a range of spectroscopic techniques including MS, IR, and NMR. industry.gov.au

Table 4: Spectroscopic Data for 2-Benzylpiperazine

Technique Data Source
GC-MS (EI) Base Peak: 85, Other Major Peaks: 91, 56 policija.si
¹H NMR (500 MHz, MeOH-d4) δ 3.68 (8H, bs), 4.56 (2H, s), 7.54-7.56 (3H, m), 7.68-7.70 (2H, m) ppm industry.gov.au
¹³C NMR (125 MHz, MeOH-d4) δ 41.9, 49.1, 61.6, 129.4, 130.5, 131.6, 132.7 ppm industry.gov.au
FTIR-ATR Direct measurement performed policija.si

| HPLC-TOF (Exact Mass) | Theoretical: 176.1314, Measured Δppm: 0.19 | policija.si |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a valuable technique for the identification of 2-Benzylpiperazine by providing a unique "fingerprint" based on the vibrational modes of its chemical bonds. The IR spectra of benzylpiperazine compounds display characteristic absorption bands that correspond to the functional groups present in the molecule.

Key vibrational modes for benzylpiperazine include:

N-H Stretching: The secondary amine in the piperazine ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. For 1-benzylpiperazine (B3395278), this band has been observed at 3272 cm⁻¹ in the IR spectrum. ultraphysicalsciences.org The position of this band can be influenced by hydrogen bonding.

C-H Stretching: The spectra exhibit multiple C-H stretching bands. Aromatic C-H stretches from the benzyl (B1604629) group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and the methylene (B1212753) bridge are observed below 3000 cm⁻¹. For 1-benzylpiperazine, CH₂ group stretching bands have been identified at 2955, 2938, 2806, and 2769 cm⁻¹. ultraphysicalsciences.org

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1020-1360 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring can be inferred from the strong C-H out-of-plane bending bands in the 675-900 cm⁻¹ region.

Gas chromatography coupled with infrared detection (GC-IRD) has proven to be a powerful tool for structural confirmation, especially for differentiating between isomers that may produce similar mass spectra. oup.com Differences in the position and intensity of IR absorbance bands can provide definitive structural discrimination between closely related benzylpiperazine isomers. oup.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for 1-BZP Reference
N-H Stretch3272 ultraphysicalsciences.org
CH₂ Stretch2769 - 2955 ultraphysicalsciences.org
CH₂ Scissoring~1485 ultraphysicalsciences.org
C-N-H Deformation1386 (theoretical) ultraphysicalsciences.org
C-H In-Plane Bend1013 - 1319 ultraphysicalsciences.org
C-H Out-of-Plane Bend749 - 906 ultraphysicalsciences.org

Nuclear Magnetic Resonance (NMR) (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of 2-Benzylpiperazine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR: The proton NMR spectrum of this compound provides data on the number of different types of protons and their neighboring protons.

Aromatic Protons: The protons on the benzyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).

Piperazine Ring Protons: The protons on the piperazine ring appear as complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

Benzylic Protons: The two protons of the -CH₂- group connecting the phenyl and piperazine rings also resonate in the aliphatic region.

Amine Proton: The N-H proton of the piperazine ring gives a signal that can vary in position and may be broadened.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Aromatic Carbons: The carbons of the benzene ring typically resonate between δ 125-140 ppm.

Piperazine Ring Carbons: The aliphatic carbons of the piperazine ring appear in the range of δ 40-60 ppm.

Benzylic Carbon: The carbon of the benzylic -CH₂- group is also found in the aliphatic region.

Techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are often used to definitively assign signals and confirm the connectivity of the molecule, which was crucial in identifying the structure of a new designer benzylpiperazine derivative. nih.gov NMR is also used to confirm the stereochemistry of chiral derivatives like (S)-2-benzylpiperazine hydrochloride. vulcanchem.com

Technique Application for 2-Benzylpiperazine Reference
¹H NMRDetermines the proton framework, including aromatic, piperazine, and benzylic protons. mdpi.com
¹³C NMRIdentifies the number and type of carbon atoms in the molecule. vulcanchem.commdpi.com
2D NMREstablishes atom connectivity and confirms the overall molecular structure. nih.gov

Immunological Screening Tests and Cross-Reactivity

Immunoassays are widely used as rapid preliminary screening tests for detecting classes of compounds in biological samples like urine. uw.edu These tests rely on the principle of an antibody binding to a target antigen (the drug or its metabolite). cusabio.com For benzylpiperazine, there are no specific commercial immunoassays; detection often relies on cross-reactivity with assays designed for other structurally similar compounds, primarily amphetamines. europa.eudshs-koeln.de

Cross-reactivity occurs when an antibody, designed to detect a specific drug, also binds to other substances that have a similar chemical structure. cusabio.com 1-Benzylpiperazine has been shown to exhibit some cross-reactivity with certain commercially available immunoassay tests for amphetamines. europa.eudshs-koeln.de However, this cross-reactivity is generally low. dshs-koeln.de For example, one study found the cross-reactivity of 1-benzylpiperazine with the Abuscreen Online Amphetamines immunoassay to be less than 1% relative to (R,S)-amphetamine. dshs-koeln.de

Due to the potential for false-positive results from cross-reactivity, and the generally low sensitivity, immunoassay results are considered presumptive. uw.educusabio.com Any positive result from an immunological screen must be confirmed by a more specific and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to avoid misidentification. uw.edu

Immunoassay Target Drug Class Cross-Reactivity with BZP Reference
Abuscreen OnlineAmphetaminesYes, but very low (<1%) dshs-koeln.de
EMIT® d.a.u.®AmphetaminesYes, similar to other amphetamine assays dshs-koeln.de
Commercial Urine TestsMethamphetamineSome cross-reactivity noted europa.eu

Derivatization Strategies for Enhanced Analysis (e.g., Trimethylsilylation, TFA derivatization)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). For 2-Benzylpiperazine, which contains two secondary amine groups, derivatization is often employed to improve volatility, thermal stability, and chromatographic peak shape, as well as to produce more characteristic mass spectra. researchgate.netscholars.direct

Trimethylsilylation (TMS): This is a common derivatization technique where active hydrogens, such as those on the amine groups of the piperazine ring, are replaced by a trimethylsilyl (B98337) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Trimethylsilylation has been described as a highly appropriate choice for the GC-MS analysis of benzylpiperazine-like compounds due to the resulting good peak shapes, separation, and stability of the derivatives. researchgate.net The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Trifluoroacetylation (TFA derivatization): This method involves reacting the analyte with an acylating agent such as trifluoroacetic anhydride (TFAA). scholars.directscholars.direct The reaction targets the secondary amine groups, forming trifluoroacetyl derivatives. This derivatization has been successfully used for the simultaneous quantification of BZP and another piperazine derivative in plasma, urine, and cell culture medium using GC-MS. scholars.directscholars.direct The procedure typically involves incubating the dried sample extract with TFAA at an elevated temperature (e.g., 70°C for 30 minutes). scholars.directscholars.direct Other perfluoroacylating reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are also used for similar classes of compounds. oup.comresearchgate.net

Derivatization Strategy Reagent Example Purpose and Advantages Reference
TrimethylsilylationBSTFAImproves peak shape, separation, and stability for GC-MS analysis. researchgate.net
TrifluoroacetylationTFAAImproves volatility and chromatographic performance; used for quantification in biological matrices. dshs-koeln.descholars.directscholars.direct
PerfluoroacylationPFPA, HFBACreates stable derivatives with characteristic mass spectra, aiding in identification. oup.comresearchgate.net

Challenges in Isomer Discrimination

A significant analytical challenge in forensic and research chemistry is the differentiation of isomers—compounds that have the same molecular formula but different structural arrangements. Benzylpiperazine and its many derivatives are subject to this issue, with positional isomers (where substituents are at different locations on the aromatic or piperazine ring) and isobaric substances (different compounds with the same nominal mass) complicating analysis. oup.comojp.gov

Standard mass spectrometry (MS) techniques often produce similar or identical fragmentation patterns for closely related isomers, making unambiguous identification difficult. oup.com For instance, the mass spectra for 2,3- and 3,4-methylenedioxybenzylpiperazine are nearly indistinguishable, even after chemical derivatization. oup.com

To overcome this, specialized analytical approaches are required:

Chromatographic Separation: The most common approach is to achieve physical separation of the isomers before detection. Gas chromatography (GC) and liquid chromatography (LC) methods are optimized by adjusting columns, temperature programs, and mobile phase compositions to resolve isomers. An optimized GC-MS method has been developed that can separate various positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP). rsc.org However, some isomers, like 1-(2-fluorophenyl)piperazine (B89578) and 1-(4-fluorophenyl)piperazine, can remain challenging to separate via LC-MS. researchgate.net

Gas Chromatography-Infrared Detection (GC-IRD): As mentioned previously, IR spectroscopy provides a unique fingerprint for a molecule. When coupled with GC, it can provide direct confirmatory data to differentiate isomers that are not distinguishable by MS alone. oup.com

Gas-Phase Hydrogen-Deuterium Exchange (HDX): This is an emerging technique that can be used with mass spectrometry. Isomers can exhibit different rates of hydrogen exchange with a deuterium-containing reagent gas (like D₂O), leading to distinguishable mass shifts that allow for their discrimination. wvu.edu This method has shown potential for differentiating disubstituted benzene isomers of benzylpiperazine. wvu.edu

The identification of new designer benzylpiperazines often requires a combination of these techniques, including GC-MS, MS/MS, and NMR, to confidently elucidate the correct isomeric structure. nih.gov

Computational Chemistry and Molecular Modeling of 2 Benzylpiperazine

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is frequently employed to understand how 2-benzylpiperazine derivatives interact with biological targets.

Research has shown that the 2-benzylpiperazine moiety is a versatile scaffold for designing inhibitors for various enzymes and ligands for different receptors. For instance, two series of 2-benzylpiperazine derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Molecular modeling and X-ray crystallography studies of these compounds revealed their binding mode within the enzyme's active site. nih.govrcsb.org

In the field of neurodegenerative diseases, benzylpiperazine derivatives have been designed as potential dual inhibitors for acetylcholinesterase (AChE) and beta-amyloid (Aβ₁₋₄₂) aggregation, which are key targets in Alzheimer's disease. jneonatalsurg.com Molecular docking studies of these designed compounds showed superior binding affinities compared to standard inhibitors. jneonatalsurg.com Similarly, carbazole-benzylpiperazine hybrids have been docked into the active sites of acetylcholinesterase and butyrylcholinesterase, where they are stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net Docking studies of a benzylpiperazine-linked 1,2,4-triazole (B32235) conjugate (PD-22) revealed a favorable binding profile with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, as well as the catalytic dyad of the BACE-1 enzyme. researchgate.net

Furthermore, molecular docking has been applied to study the interaction of benzylpiperazine derivatives with other targets. Novel dithiolane-based ligands incorporating a benzylpiperazine moiety have been studied as high-affinity ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov Docking studies highlighted that a salt bridge between the protonated nitrogen atom of the benzylpiperazine group and the amino acid residue Glu172 is crucial for binding to the S1R. nih.gov In cancer research, arylpiperazine derivatives were docked into the androgen receptor, revealing that the most potent compounds formed stable complexes through a combination of hydrogen, electrostatic, and hydrophobic interactions. nih.gov

Target Receptor/Enzyme2-Benzylpiperazine Derivative SeriesKey Findings from Docking Studies
Human Carbonic Anhydrase (hCA)Sulfamoylbenzamide derivativesElucidated the binding mode within the hCA active site. nih.govrcsb.org
Acetylcholinesterase (AChE), BACE-1Benzylpiperazine-linked 1,2,4-triazole conjugatesGood binding profile towards CAS and PAS of AChE and the catalytic dyad of BACE-1. researchgate.net
Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Carbazole-benzylpiperazine hybridsCompounds accommodate well in the active site, stabilized by hydrophobic interactions and hydrogen bonding. researchgate.net
Sigma-1 (S1R) and Sigma-2 (S2R) ReceptorsDithiolane-based benzylpiperazine ligandsA salt bridge with Glu172 is essential for binding to S1R. nih.gov
Androgen ReceptorArylpiperazine derivativesPotent compounds form stable complexes via hydrogen, electrostatic, and hydrophobic bonds. nih.gov
TNFRSF10B and CYCS3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dioneFavorable binding energy towards both protein targets. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of 2-benzylpiperazine, MD simulations are often performed to assess the stability of the ligand-receptor complexes predicted by molecular docking.

For example, MD simulations of selected potent carbazole-benzylpiperazine hybrid inhibitors confirmed their stability within the active site of cholinesterase enzymes. researchgate.net In a study targeting Alzheimer's disease, 100-nanosecond MD simulations were run on a complex of a benzylpiperazine conjugate (PD-22) with both AChE and BACE-1 enzymes, which suggested the formation of a stable ligand-protein complex throughout the simulation. researchgate.net

Similarly, MD simulations were conducted on a 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivative in complex with proteins TNFRSF10B and CYCS, which are involved in apoptosis. researchgate.net The simulations indicated that the compound enhanced the structural stability of these proteins. researchgate.net In another study, MD simulations were used to characterize the dynamic behavior of masitinib, a drug containing an N-benzylpiperazine moiety, within the active site of the SARS-CoV-2 main protease. nih.gov These simulations revealed key interactions involved in the complex's stability and highlighted the high mobility of the methylpiperazine group. nih.gov

2-Benzylpiperazine Derivative/AnalogTarget ProteinSimulation DurationKey Findings
Carbazole-benzylpiperazine hybridAcetylcholinesterase (AChE)Not SpecifiedConfirmed stability of the inhibitor in the enzyme's active site. researchgate.net
Benzylpiperazine-linked 1,2,4-triazole (PD-22)AChE and BACE-1100 nsThe ligand-protein complex remained stable throughout the simulation. researchgate.net
3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dioneTNFRSF10B and CYCSNot SpecifiedThe compound enhanced the structural stability of the target proteins. researchgate.net
Masitinib (contains N-benzylpiperazine)SARS-CoV-2 Main ProteaseNot SpecifiedCharacterized dynamic behavior and identified key interactions for complex stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies on various series of piperazine (B1678402) derivatives have been instrumental in identifying the key molecular features that govern their therapeutic effects. For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to atom types, dipole moment, and surface area influence the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake. nih.gov For a series of piperazine derivatives reported as mTORC1 inhibitors for cancer treatment, QSAR modeling revealed that electronic properties (like LUMO energy), molar refractivity, and topological polar surface area were significantly correlated to their inhibitory activity. mdpi.com

In another study, 3D-QSAR analysis of piperazine derivatives with antihistamine effects showed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effect. nih.gov QSAR models have also been developed for aryl-piperazine derivatives with activity against malaria, helping to estimate the potency of new, untested structures. insilico.eu

Therapeutic AreaDerivative SeriesKey Descriptors/Factors Influencing Activity
AntidepressantAryl alkanol piperazinesAtype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag. nih.gov
Anticancer (mTORC1 inhibition)Piperazine derivativesE(LUMO), electrophilicity index (ω), molar refractivity (MR), Log S, TPSA. mdpi.com
AntihistaminePiperazine derivativesElectrostatic and steric factors. nih.gov
AntimalarialAryl-piperazinesModels based on multivariable linear regressions and flexible descriptors. insilico.eu
Anticancer (Prostate)Arylpiperazine derivativesMATS7c, MATS3e, maxwHBa, WPSA-3. nih.gov

De Novo Design of 2-Benzylpiperazine Derivatives

De novo design is a computational strategy that involves building novel molecular structures from scratch, often based on the structure of a biological target. The 2-benzylpiperazine scaffold has served as a starting point for the design of new, highly selective ligands.

In one notable study, a computational algorithm was used to design four series of benzylpiperazine derivatives as potential inhibitors of the anti-apoptotic protein Bcl-2. researchgate.net Subsequent synthesis and testing revealed that some of the designed compounds were highly selective binders to Mcl-1, another member of the Bcl-2 family, with the most potent having a Ki value of 0.18 μM. researchgate.netnih.gov This work demonstrated the potential of using the benzylpiperazine scaffold to achieve selectivity among closely related protein targets. nih.gov

In another example, SL-3111, a high-affinity and selective nonpeptide agonist of the δ-opioid receptor, was created through de novo design. acs.org Molecular modeling studies were used to guide the introduction of different heterocyclic templates to properly orient the key pharmacophore groups based on the original piperazine scaffold. acs.org

Design Goal/TargetApproachKey Outcome
Selective Mcl-1 InhibitorsComputational algorithm-based design of four series of benzylpiperazine derivatives. researchgate.netnih.govIdentification of compounds with high selectivity for Mcl-1 over Bcl-2 and Bcl-xL, with Ki values in the nanomolar range. researchgate.netnih.gov
δ-Opioid Receptor AgonistsStructure-activity relationship studies and molecular modeling to modify the piperazine scaffold. acs.orgDesign of SL-3111, a high-affinity and selective nonpeptide agonist. acs.org
σ-1 Receptor LigandsSynthesis and evaluation of N-benzylpiperazine derivatives with ether modifications. acs.orgIdentification of structural features for optimal σ-1 receptor affinity and selectivity. acs.org

Prediction of Physicochemical and Pharmacokinetic Profiles

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical step in early-stage drug discovery. researchgate.net Computational models are widely used to estimate these physicochemical and pharmacokinetic parameters to identify compounds with favorable drug-like properties. researchgate.netsemanticscholar.org

For (R)-2-Benzylpiperazine, several key physicochemical properties have been computationally predicted. These parameters are essential for evaluating its potential as a drug candidate according to frameworks like Lipinski's "rule of five," which helps predict oral bioavailability. nih.gov

In silico ADMET (ADME and Toxicity) prediction studies have also been performed on derivatives. For instance, benzylpiperazine ureas designed as antitubercular agents were evaluated computationally, providing useful information on their oral absorption, metabolism, and toxicity profiles. researchgate.net Similarly, benzylpiperazine derivatives designed for Alzheimer's disease were subjected to ADMET predictions, which confirmed their drug-like properties, favorable pharmacokinetic profiles, and low toxicity risks. jneonatalsurg.com One of these derivatives, PD-22, was predicted to have excellent blood-brain barrier (BBB) permeation. researchgate.net

PropertyPredicted Value for (R)-2-BenzylpiperazineSignificance
LogP1.6341 chemscene.comMeasures lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)24.06 Ų chemscene.comRelates to membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors2 chemscene.comInfluences solubility and binding (Lipinski's rule component).
Hydrogen Bond Donors2 chemscene.comInfluences solubility and binding (Lipinski's rule component).
Rotatable Bonds2 chemscene.comAffects conformational flexibility and binding entropy.
Molecular Weight249.18 g/mol (dihydrochloride salt) chemscene.comA key parameter in Lipinski's rule of five.

Preclinical Studies and Biological Activities of 2 Benzylpiperazine and Its Analogues

Neuropharmacological Research

Effects on Central Nervous System (CNS)

2-Benzylpiperazine (BZP) is a central nervous system (CNS) stimulant that has been shown to possess approximately 10% of the potency of d-amphetamine. europa.eu Its psychostimulating properties stem from its ability to modulate the release and reuptake of key neurotransmitters, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and noradrenaline (NA). nih.gov Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of these monoamines. europa.eu Specifically, it has a significant effect on dopamine release and also acts on the serotonin reuptake transporter, leading to increased extracellular concentrations of both neurotransmitters. wikipedia.orgresearchgate.net This dual action on dopaminergic and serotonergic systems results in stimulant and euphoric effects. uniprix.comuot.edu.ly The effects of BZP are similar to those of amphetamines, and in some studies, former amphetamine users could not distinguish between the two substances when administered intravenously. canterbury.ac.nz

The neuropharmacological profile of BZP is complex, involving multiple brain regions and neurotransmitter systems. researchgate.net It acts as a CNS disruptor with both stimulant and, at higher doses, hallucinogenic effects. uniprix.com The stimulation of the mesolimbic pathway, a key component of the brain's reward system, by increasing dopamine levels is thought to be responsible for the feelings of euphoria and well-being. uniprix.com The impact on noradrenaline contributes to increased alertness, while effects on serotonin can lead to irritability. uniprix.com Some research also indicates that BZP and its analogues can have anxiogenic effects. researchgate.netresearchgate.net

The interaction of BZP with various receptors further elucidates its CNS effects. It has been shown to act as a non-selective serotonin receptor agonist, and its binding to 5HT2A receptors may account for its mild hallucinogenic properties at high doses. tandfonline.com Additionally, BZP acts as an alpha2-adrenoreceptor antagonist, which can lead to an increase in the release of noradrenaline. tandfonline.com

Investigation of Neurotoxic Effects and Apoptotic Pathways

Research has indicated that 2-Benzylpiperazine (BZP) can induce neurotoxic effects through various mechanisms, primarily involving oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. In vitro studies using human neuroblastoma cells (SH-SY5Y) and glioblastoma cells (LN-18) have provided significant insights into these processes. nih.gov

Exposure to BZP has been shown to induce oxidative stress, characterized by the generation of reactive oxygen species (ROS) and lipid peroxidation. uot.edu.ly This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, and disrupt cellular homeostasis. nih.govresearchgate.net The induction of oxidative stress is considered a key factor in the neurotoxicity of BZP. researchgate.net

Mitochondria appear to be a primary target of BZP-induced toxicity. Studies have demonstrated that BZP can cause mitochondrial hyperpolarization, inhibit the activity of mitochondrial complex-I, and lead to a decrease in ATP levels. nih.govuot.edu.lysrce.hr This impairment of mitochondrial function can trigger the mitochondrial (intrinsic) pathway of apoptosis. nih.govsrce.hr

The activation of apoptotic pathways is a significant consequence of BZP exposure. Research has shown that BZP can induce the activation of caspase-3 and caspase-9. nih.govsrce.hr Caspase-9 is a key initiator caspase in the mitochondrial apoptotic pathway, and its activation by BZP suggests that the compound can trigger this specific cell death cascade in glial and neuronal cells. nih.gov Furthermore, BZP has been found to upregulate the expression of the pro-apoptotic protein Bax while not significantly affecting the anti-apoptotic protein Bcl-2. uot.edu.ly The increased expression of Bax and activation of caspases ultimately lead to neuronal cell death. researchgate.net

These findings suggest that BZP's neurotoxic effects are mediated by a cascade of events initiated by oxidative stress and mitochondrial dysfunction, which in turn activate the intrinsic apoptotic pathway, leading to programmed cell death in neuronal and glial cells. nih.gov

Table 1: Investigated Neurotoxic Effects of 2-Benzylpiperazine

Effect Cell Line Findings
Oxidative Stress SH-SY5Y, LN-18 Increased reactive oxygen species (ROS) and lipid peroxidation. uot.edu.lyresearchgate.net
Mitochondrial Dysfunction SH-SY5Y, LN-18 Inhibition of complex-I activity, mitochondrial hyperpolarization, decreased ATP. nih.govuot.edu.lysrce.hr

Neuroprotective Activities of Derivatives

While 2-benzylpiperazine itself has been associated with neurotoxic effects, certain derivatives of this compound have been investigated for their potential neuroprotective activities, particularly in the context of cerebral ischemia. researchgate.netresearchgate.net These studies have focused on newly synthesized analogues that incorporate the benzylpiperazine moiety into larger molecular structures.

One area of research involves the creation of edaravone (B1671096) derivatives containing a benzylpiperazine group. researchgate.net In preclinical studies, these compounds have shown promise in protecting against neuronal damage. For instance, in vitro experiments using differentiated rat pheochromocytoma (PC12) cells demonstrated that some of these derivatives could significantly protect cell viability against damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. researchgate.net Furthermore, in vivo studies in mice subjected to acute cerebral ischemia revealed that certain derivatives could remarkably prolong survival time and decrease the mortality rate. researchgate.net

Another series of novel compounds, cinnamide derivatives containing a benzylpiperazine moiety, have also been synthesized and evaluated for their neuroprotective potential. researchgate.net Similar to the edaravone derivatives, these compounds were tested in both in vitro and in vivo models. In vitro, they exhibited neuroprotective effects against glutamate-induced neurotoxicity in PC12 cells. researchgate.net Further investigation into the mechanism of action suggested that these compounds suppress apoptosis by inhibiting the caspase-3 pathway. researchgate.net

Additionally, benzylpiperazine derivatives have been explored as ligands for sigma-1 receptors, which are recognized as valuable targets for treating neurodegenerative disorders. nih.gov Certain novel ligands combining a benzylpiperazine moiety with other chemical structures have demonstrated the ability to counteract neurotoxicity induced by agents like rotenone (B1679576) and NMDA in SH-SY5Y neuroblastoma cells. nih.gov The neuroprotective effect against rotenone-induced oxidative stress was confirmed to be mediated through the sigma-1 receptor. nih.gov

These findings suggest that while the core 2-benzylpiperazine structure can be neurotoxic, modifying it to create specific derivatives can lead to compounds with significant neuroprotective properties, offering potential therapeutic avenues for conditions like cerebral ischemic stroke. researchgate.netresearchgate.net

Table 2: Neuroprotective Activity of 2-Benzylpiperazine Derivatives

Derivative Class Model Key Findings
Edaravone Derivatives PC12 cells, Mice with cerebral ischemia Protected against H₂O₂-induced cell damage; prolonged survival and reduced mortality in mice. researchgate.net
Cinnamide Derivatives PC12 cells, Mice with cerebral ischemia Protected against glutamate-induced neurotoxicity; suppressed apoptosis via the caspase-3 pathway. researchgate.net

Antidepressant Activity in Animal Models

2-Benzylpiperazine (BZP) was initially investigated as a potential antidepressant medication in the 1970s. researchgate.nettandfonline.comresearchgate.net This line of inquiry was prompted by early findings that BZP could reverse the sedative effects of tetrabenazine (B1681281) in rodents, a model often used to screen for antidepressant activity. canterbury.ac.nzresearchgate.net However, these investigations were ultimately abandoned due to the compound's amphetamine-like stimulant properties and perceived potential for abuse. canterbury.ac.nztandfonline.comservice.gov.uk

Despite its initial promise being overshadowed by its stimulant effects, the potential antidepressant activity of BZP and its analogues remains a subject of scientific interest. researchgate.net The mechanism underlying this potential effect is linked to its ability to increase the levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain, which is a common mechanism of action for many antidepressant drugs. wikipedia.orgresearchgate.net

More recently, research has shifted towards designing novel benzylpiperazine derivatives that could serve as effective antidepressants. nih.gov One strategy has been to develop derivatives that act as selective inhibitors of histone deacetylase 6 (HDAC6), a target implicated in CNS disorders. nih.gov In preclinical studies, a CNS-penetrant HDAC6 inhibitor derived from benzylpiperazine demonstrated antidepressant activity in mice. nih.gov This activity was accompanied by an increase in acetylated α-tubulin in the brain, consistent with specific HDAC6 inhibition. nih.gov

These findings suggest that while BZP itself is not a viable antidepressant due to its side effect profile, the benzylpiperazine scaffold can be a useful starting point for developing new antidepressant agents with more targeted mechanisms of action. researchgate.netnih.gov

Evaluation in Pain Models (Antinociceptive and Anti-allodynic Effects)

Recent preclinical research has explored the potential of 2-benzylpiperazine derivatives as therapeutic agents for pain, demonstrating both antinociceptive (pain-relieving) and anti-allodynic (reducing pain from non-painful stimuli) effects in various animal models. acs.orgnih.govdntb.gov.uanih.govresearchgate.netnih.gov These studies have primarily focused on developing novel benzylpiperazine-based compounds that target the sigma-1 receptor (σ₁R), a protein known to modulate nociceptive signaling. acs.orgnih.govnih.govresearchgate.net

A series of newly synthesized benzylpiperazine derivatives have been shown to act as potent and selective σ₁R antagonists. acs.orgnih.govnih.govresearchgate.net In mouse models of inflammatory and neuropathic pain, these compounds have demonstrated significant efficacy. For example, in the formalin test, a model of inflammatory pain, certain derivatives produced dose-dependent antinociception. acs.orgnih.govdntb.gov.uanih.govresearchgate.netnih.gov Similarly, in the chronic constriction injury (CCI) model of neuropathic pain, these compounds exhibited anti-allodynic effects. acs.orgnih.govdntb.gov.uanih.govresearchgate.netnih.gov

One particularly promising compound, designated SI 1/28, a benzylpiperazine derivative, has been shown to be highly selective for the σ₁R over the sigma-2 receptor (σ₂R). nih.govresearchgate.net Pretreatment with SI 1/28 resulted in dose-dependent antinociception against both inflammatory and visceral nociception, as well as anti-allodynia in a neuropathic pain model. dntb.gov.uanih.gov Importantly, these analgesic effects were observed at doses that did not produce sedation or impair locomotor activity, as assessed by the rotarod assay. acs.orgnih.govnih.govresearchgate.net This suggests a favorable side effect profile for these potential pain therapeutics.

Another benzylpiperazine derivative, referred to as BZP in a study on Na(v)1.7 blockers, was evaluated in rat models of inflammatory and neuropathic pain. researchgate.net In the complete Freund's adjuvant model of inflammatory pain, this compound reversed hyperalgesia to a degree comparable to nonsteroidal anti-inflammatory drugs. researchgate.net In the spinal nerve ligation model of neuropathic pain, it reversed allodynia with efficacy similar to gabapentin (B195806) and mexiletine. researchgate.net A key finding from this research was that, unlike the other tested analgesics, this BZP derivative did not impair motor coordination, suggesting it could provide pain relief without the CNS side effects common to many existing pain treatments. researchgate.net

Table 3: Antinociceptive and Anti-allodynic Effects of 2-Benzylpiperazine Derivatives

Compound/Derivative Pain Model Key Findings
σ₁R Antagonists (e.g., compound 15, SI 1/28) Mouse formalin test (inflammatory), Chronic constriction injury (neuropathic) Dose-dependent antinociception and anti-allodynia; no impairment of locomotor activity. acs.orgnih.govdntb.gov.uanih.govresearchgate.netnih.gov

Inhibition of Histone Deacetylase 6 (HDAC6)

Recent research has identified the benzylpiperazine scaffold as a promising chemical moiety for the development of selective inhibitors of histone deacetylase 6 (HDAC6). nih.govacs.orgnih.gov HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and is considered an attractive therapeutic target for central nervous system (CNS) disorders and other diseases. nih.gov A significant challenge in developing HDAC6 inhibitors for neurological conditions has been achieving sufficient penetration of the blood-brain barrier (BBB). nih.govacs.orgnih.gov

To address this, a hybrid strategy was employed, combining the structural features of known HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H₁ receptor antagonists, which often contain a benzylpiperazine unit. nih.govacs.org This approach led to the design and synthesis of novel benzylpiperazine derivatives. nih.gov

One such derivative, identified as KH-259, emerged as a potent, isozyme-selective, and CNS-penetrant HDAC6 inhibitor. nih.govacs.org In preclinical studies, administration of KH-259 to mice resulted in an increase in acetylated α-tubulin levels in the brain. nih.govacs.org Since α-tubulin is a primary substrate of HDAC6, this finding is consistent with the specific inhibition of this enzyme in the CNS. nih.gov Notably, there was no corresponding increase in the acetylation of histone H3, a substrate for nuclear HDACs, confirming the selectivity of the compound for the cytoplasmic HDAC6. nih.govacs.org

The development of such selective inhibitors is significant because non-selective HDAC inhibitors can have a broader range of effects and potential side effects due to their action on multiple HDAC isozymes. jst.go.jprsc.org The ability to selectively target HDAC6 in the brain with benzylpiperazine-based compounds opens up new possibilities for therapeutic intervention in neurodegenerative diseases. nih.govacs.orgnih.gov Furthermore, the antidepressant activity observed with compound KH-259 in mice suggests a potential therapeutic application for these selective HDAC6 inhibitors. nih.govacs.org

Table 4: 2-Benzylpiperazine Derivatives as HDAC6 Inhibitors

Compound Key Features In Vivo Effect

Tyrosinase Inhibition Studies

Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been a target for inhibitors in various fields. Researchers have designed and synthesized a range of 2-benzylpiperazine derivatives to evaluate their potential as tyrosinase inhibitors.

Studies involving benzoyl and cinnamoyl piperazine (B1678402) amides have explored their structure-activity relationships (SARs). acs.orgresearchgate.net In one such study, a set of piperazine amides derived from benzoic and cinnamic acids were developed to enhance tyrosinase inhibition while maintaining balanced lipophilicity and water solubility suitable for skin permeation. nih.gov The findings indicated that for the most part, benzoyl analogues were slightly more potent than the corresponding cinnamoyl compounds. acs.orgresearchgate.net Molecular docking studies suggested that the benzyl (B1604629) group of these analogues can form important interactions, such as π-cation interactions with arginine residue Arg268, near the catalytic site of mushroom tyrosinase. acs.orgnih.gov It was hypothesized that the basic amino group of benzylpiperazines might lead to unfavorable interactions, potentially reducing their potency compared to benzylpiperidine analogues. nih.gov

One of the most potent compounds identified in a study was compound 5b (a benzoyl piperazine derivative), which exhibited a pIC₅₀ of 4.99 in the monophenolase assay. researchgate.netnih.gov In contrast, a cinnamoyl analogue, 3a , was the only compound in its series to show reasonable potency in the diphenolase assay, with a pIC₅₀ of 4.18. researchgate.netnih.gov These activities were not linked to antiradical activity, suggesting the inhibition is dependent on competition with the enzyme's substrates. researchgate.netnih.gov

Further research into kojic acid derivatives incorporating a benzylpiperazine moiety has also been conducted. researchgate.net Additionally, other structural scaffolds have been explored. For instance, (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs were designed based on a hybrid structure. mdpi.com Among these, analog 3 (with a 2,4-dihydroxyphenyl group) showed highly potent mushroom tyrosinase inhibition with an IC₅₀ value of 90 nM, which was significantly lower than that of the reference compound, kojic acid (IC₅₀ = 19.22 μM). mdpi.com Kinetic and in silico studies confirmed these analogues act as competitive inhibitors. mdpi.com

Table 1: Tyrosinase Inhibition by 2-Benzylpiperazine Analogues

Bcl-2 Family Protein Inhibition (e.g., Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their anti-apoptotic members, such as Bcl-2, Bcl-xL, and Myeloid cell leukemia 1 (Mcl-1), are attractive targets for cancer therapy. biomolther.orgnih.gov Overexpression of Mcl-1 is linked to cell survival and treatment resistance in various cancers. nih.gov

In a notable study, researchers designed and synthesized four series of 2-benzylpiperazine derivatives as potential inhibitors of Bcl-2 family proteins. nih.gov A computational algorithm was used to guide the design of these compounds. Out of 81 synthesized compounds, 22 showed binding affinities in the micromolar range (Kᵢ < 20 μM) for at least one of the target proteins (Bcl-2, Bcl-xL, or Mcl-1). nih.gov

A significant finding from this research was the identification of several 2-benzylpiperazine derivatives that were highly selective binders for Mcl-1, showing no detectable binding to Bcl-2 or Bcl-xL. nih.gov This selectivity is considered advantageous as it may reduce potential side effects compared to non-selective inhibitors. The most potent and selective compound for Mcl-1 identified in this study had a Kᵢ value of 0.18 μM. nih.gov Molecular docking and dynamics simulations were used to model the binding modes of these compounds, suggesting that their affinity and selectivity could be rationally explained. nih.gov This study demonstrated that selective Mcl-1 inhibitors can be developed from relatively simple chemical scaffolds, and the identified active compounds serve as valuable leads for further optimization. nih.gov

Table 2: Binding Affinity of a Selective 2-Benzylpiperazine Derivative for Mcl-1

In Vivo and In Vitro Metabolic Pathway Investigations

The metabolism of 2-benzylpiperazine (BZP) has been investigated in both in vivo (animal and human) and in vitro settings. These studies have elucidated the primary pathways through which the compound is biotransformed in the body.

The two main metabolic routes for BZP are hydroxylation and N-dealkylation, which are catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net In vitro studies using human liver microsomes have identified CYP2D6, CYP3A4, and CYP1A2 as the major isoenzymes involved in BZP metabolism. researchgate.netresearchgate.net

The metabolic process often involves single or double hydroxylation of the aromatic ring. researchgate.net Following this, the resulting hydroxylated metabolites can undergo further modification by catechol-O-methyl-transferase (COMT). researchgate.neteuropa.eu This leads to the formation of metabolites such as 4-hydroxy-3-methoxy-BZP . europa.eu Subsequent Phase II metabolism can occur, where these metabolites are conjugated with glucuronic acid and/or sulfuric acid to facilitate excretion. researchgate.neteuropa.eu

In addition to hydroxylation, degradation of the piperazine ring itself is another metabolic pathway. europa.euresearchgate.net This process can lead to the formation of metabolites like piperazine , benzylamine , and N-benzylethylenediamine . europa.eu

Animal studies in rats have confirmed these pathways. Following administration, metabolites including 4-hydroxy-BZP , 3-hydroxy-BZP , and N-benzylethylenediamine have been identified in urine, alongside the parent compound. europa.euresearchgate.net The proportion of unaltered BZP excreted can vary, with one study reporting that it represented only 6.7% of excreted metabolites within a 48-hour period in rats. researchgate.net In vitro experiments with rat and dog liver preparations also showed the conversion of a precursor to BZP, which was then debenzylated to form hippuric acid. researchgate.net

Table 3: Summary of 2-Benzylpiperazine (BZP) Metabolism

Compound Index

Table 4: List of Mentioned Compounds

Considerations for Future Research on 2 Benzylpiperazine

Long-Term Neurological Consequences of Exposure

There is a significant gap in the understanding of the long-term neurological effects of BZP exposure. researchgate.netnih.gov Most of the available information is based on acute or short-term studies, leaving the consequences of chronic use largely unknown. researchgate.netdrugsandalcohol.ieeuropa.eu Research suggests that frequent use may lead to pronounced anxiety and potential memory problems. canterbury.ac.nz Animal studies have indicated that BZP may have an abuse potential similar to methamphetamine, suggesting that regular use is a possibility. canterbury.ac.nz

Future research should focus on:

Chronic Neurotoxicity Studies: Longitudinal studies in animal models are needed to assess the long-term impact of BZP on brain structure and function. researchgate.netjst.go.jpinchem.org This should include detailed neuropathological examinations to identify any potential for neurodegeneration. inchem.orgnih.govinchem.org

Cognitive and Behavioral Assessments: Long-term studies are required to evaluate the effects of chronic BZP exposure on cognitive functions such as memory, learning, and executive function, as well as on mood and behavior. canterbury.ac.nz

Human Epidemiological Studies: While challenging, epidemiological studies of former or current long-term users could provide valuable insights into the real-world neurological and psychological consequences of prolonged BZP use.

Comprehensive Understanding of Mechanism of Action

The mechanism of action of 2-Benzylpiperazine is complex and not fully elucidated. researchgate.netresearchgate.net It is known to be a central nervous system stimulant, acting as a releasing agent and reuptake inhibitor of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). researchgate.netnih.govresearchgate.net Its effects on dopamine are particularly pronounced. researchgate.netresearchgate.net BZP also acts as a non-selective agonist at various serotonin receptors, which may account for some of its side effects. tandfonline.combionity.com Additionally, it functions as an antagonist at the alpha2-adrenoreceptor. bionity.com

Further research is needed to:

Clarify Receptor Interactions: A more detailed investigation into BZP's binding affinities and functional activities at a wider range of CNS receptors is necessary.

Elucidate Downstream Signaling Pathways: Understanding the intracellular signaling cascades activated by BZP is crucial for a complete picture of its pharmacological effects.

Development of Novel Therapeutic Applications beyond Current Research

While BZP itself was investigated as a potential antidepressant in the 1970s but abandoned due to its abuse potential, the piperazine (B1678402) scaffold is a prominent feature in many centrally acting drugs. researchgate.netresearchgate.netunodc.org Piperazine derivatives have been successfully developed for various therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net The benzylpiperazine structure, in particular, has been used as a building block for developing new drug candidates. chemimpex.com Recent research has explored benzylpiperazine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's by designing them as dual-acting inhibitors. jneonatalsurg.com

Future research could focus on:

Medicinal Chemistry Programs: Synthesizing and screening novel 2-benzylpiperazine derivatives for therapeutic potential in areas such as neurodegenerative disorders, mood disorders, and anxiety disorders. nih.govchemimpex.comnih.gov

Target-Based Drug Design: Utilizing the known pharmacology of BZP to design derivatives with improved selectivity and reduced abuse liability for specific CNS targets. chemimpex.com

Repurposing and Analogue Development: Investigating whether modified, non-abusable analogues of BZP could have therapeutic utility.

Investigating Interplay with Other Compounds and Mixtures

A significant concern with BZP is its frequent use in combination with other substances, a practice known as polydrug use. medicalnewstoday.compositivechoices.org.au BZP is often found in tablets containing other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP). wikipedia.orgdrugsandalcohol.ie The combination of BZP and TFMPP is reported to produce effects that mimic those of MDMA. wikipedia.org Alcohol is also commonly consumed with BZP. drugsandalcohol.ie Combining drugs can lead to unpredictable and amplified effects. medicalnewstoday.compositivechoices.org.au

Key areas for future investigation include:

Pharmacokinetic and Pharmacodynamic Interactions: In vitro and in vivo studies are needed to understand how BZP interacts with other commonly co-ingested substances like alcohol, caffeine, and other psychoactive drugs. nih.govcapes.gov.br For instance, BZP has been shown to inhibit the metabolism of caffeine. nih.gov

Toxicity of Combinations: The acute and chronic toxicity of BZP in combination with other drugs needs to be systematically evaluated. wikipedia.org The combination of BZP with MDMA has been linked to severe adverse events. wikipedia.org

Behavioral Effects of Mixtures: Research should examine how the co-administration of BZP with other substances alters its behavioral effects, including its stimulant and rewarding properties.

Role of Environmental Factors in Modulating Effects

The environment in which a substance is used can influence its effects. For BZP, factors such as social setting and individual expectations can play a role. positivechoices.org.au Animal studies have suggested that environmental enrichment may ameliorate some of the negative effects of BZP, such as anxiety and memory impairment. canterbury.ac.nz

Future research should explore:

Gene-Environment Interactions: Investigating how environmental factors interact with genetic predispositions to influence an individual's response to BZP.

Impact of Social and Psychological Stress: Studies could examine whether stressors, which are known to affect drug responses, alter the effects of BZP.

Protective Effects of Enriched Environments: Further research is needed to confirm and understand the mechanisms by which enriched environments might mitigate the adverse effects of BZP. canterbury.ac.nz

Impact of Genetic Polymorphisms on Pharmacodynamics and Pharmacokinetics

The metabolism of BZP is known to involve cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, as well as catechol-O-methyltransferase (COMT). europa.euresearchgate.net These enzyme systems are subject to genetic polymorphisms, which can lead to significant inter-individual differences in how the drug is metabolized and its subsequent effects. europa.eueuropa.eulegislation.gov.uk This variability can affect both the efficacy and toxicity of the compound. nih.gov The field of pharmacogenetics investigates how genetic variations influence drug responses. nih.govproquest.com

Future research in this area should include:

Pharmacogenetic Studies: Identifying specific genetic variants in CYP enzymes and other relevant genes that influence BZP's pharmacokinetics and pharmacodynamics.

Phenotype-Genotype Correlations: Correlating genetic data with clinical observations of BZP's effects in human subjects to understand the clinical relevance of identified polymorphisms.

Predictive Modeling: Developing models that can predict an individual's response to BZP based on their genetic makeup, which could be crucial for understanding susceptibility to adverse effects.

Q & A

Q. How is the structural integrity of 2-benzylpiperazine-protein complexes validated in crystallographic studies?

  • Methodological Answer : Co-crystallization with human carbonic anhydrase (hCA) isoforms uses the sitting-drop vapor diffusion method (e.g., PEG4000 as precipitant). X-ray diffraction data collected at synchrotron facilities (e.g., ESRF ID30A-1 beamline) are processed with XDS and refined via Refmac5/COOT . Electron density maps (|Fo - Fc|) confirm ligand binding, while RAMPAGE validates model quality (e.g., Ramachandran outliers <1%). Example PDB codes: 6EVR, 6EX1 .

Q. What analytical techniques are critical for assessing enantiomeric purity in 2-benzylpiperazine derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients. Absolute configuration is confirmed via circular dichroism (CD) or X-ray crystallography of diastereomeric salts. For example, (S)- and (R)-enantiomers of 2-benzylpiperazine derivatives show distinct retention times and Cotton effects .

Advanced Research Questions

Q. How does stereochemistry influence 2-benzylpiperazine’s binding to hCA isoforms?

  • Methodological Answer : Enantioselectivity is probed via kinetic inhibition assays (Ki values) and molecular docking . For hCA IV, (R)-enantiomers exhibit enhanced potency due to interactions with Glu123 (H-bonding) and Lys206 (π-cation). In contrast, hCA II favors hydrophobic interactions with Pro201, where stereochemistry has minimal impact. X-ray structures (e.g., PDB 6EVR) reveal flexible piperazine orientations, enabling variable polar/hydrophobic contacts .

Q. What computational strategies predict 2-benzylpiperazine’s efficacy in targeting Mcl-1 for cancer therapy?

  • Methodological Answer : De novo ligand design uses OPLS-2005 force fields (Schrödinger Suite) for energy minimization and Glide SP docking to identify binding poses. Selectivity for Mcl-1 over Bcl-2/Bcl-xL is attributed to benzyl group interactions with Phe318 and Met325. Molecular dynamics (MD) simulations (100 ns trajectories) validate stability, with binding free energies (ΔG) calculated via MM-GBSA .

Q. How are contradictions in SAR for 2-benzylpiperazine-based CA inhibitors resolved?

  • Methodological Answer : Discrepancies arise from flexible piperazine conformations and variable ZBG (zinc-binding group) orientations. Crystallographic data (hCA I/II/IV) combined with QSAR modeling (e.g., CoMFA/CoMSIA) reveal that R1/R2 substituents modulate selectivity, not potency. For example, sulfamoylbenzoyl groups enhance hCA II affinity (Ki = 4.2 nM), while alkyl tails improve hCA IV inhibition .

Q. What in vivo models demonstrate 2-benzylpiperazine’s efficacy in glaucoma treatment?

  • Methodological Answer : Transient glaucoma models in rabbits assess intraocular pressure (IOP) reduction post-topical application (1% solution). Two-way ANOVA (Bonferroni correction) shows (R)-2 derivatives lower IOP by 12–15 mmHg (vs. vehicle, p<0.001 at 24–96 hours). Comparative studies with dorzolamide highlight superior efficacy in stable glaucoma models due to prolonged hCA IV inhibition .

Key Notes

  • Ethical Compliance : In vivo studies adhere to ARVO guidelines and EU Directive 2010/63/EU .
  • Open Data : Crystallographic coordinates (PDB: 6EVR, 6EX1) and synthetic protocols are publicly accessible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.